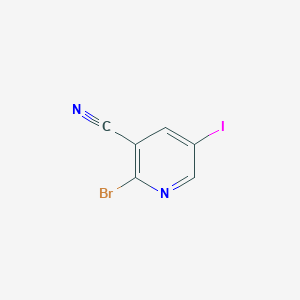

2-Bromo-5-iodonicotinonitrile

Descripción

BenchChem offers high-quality 2-Bromo-5-iodonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1260810-88-5 |

|---|---|

Fórmula molecular |

C6H2BrIN2 |

Peso molecular |

308.90 g/mol |

Nombre IUPAC |

2-bromo-5-iodopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2BrIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |

Clave InChI |

OBZIREBAIAQXDE-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC(=C1C#N)Br)I |

Origen del producto |

United States |

synthesis of 2-Bromo-5-iodonicotinonitrile

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Bromo-5-iodonicotinonitrile, a valuable halogenated pyridine building block for drug discovery and development. The proposed synthesis leverages established and reliable chemical transformations, ensuring reproducibility and scalability. This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights necessary for successful execution in a research setting.

Introduction and Strategic Approach

Halogenated nicotinonitrile scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as versatile intermediates for further chemical modification. The title compound, 2-Bromo-5-iodonicotinonitrile, features three distinct functional groups—a nitrile and two different halogens—offering multiple points for diversification through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the nitrile group.

A logical and efficient retrosynthetic analysis of 2-Bromo-5-iodonicotinonitrile suggests a two-step sequence starting from the readily available 2-aminonicotinonitrile. This strategy involves an initial electrophilic iodination followed by a Sandmeyer reaction to replace the amino group with a bromine atom. This approach is advantageous as it utilizes a common starting material and employs well-understood and high-yielding reactions.

Synthetic Pathway Overview

The synthesis is designed as a two-stage process, beginning with the regioselective iodination of 2-aminonicotinonitrile to yield 2-amino-5-iodonicotinonitrile. The subsequent transformation of the amino group to a bromo group is achieved via a Sandmeyer reaction.

Caption: Overall synthetic workflow for 2-Bromo-5-iodonicotinonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodonicotinonitrile

This procedure details the regioselective iodination of 2-aminonicotinonitrile. The amino group at the 2-position is a strong activating group, directing the electrophilic iodine to the electron-rich 5-position of the pyridine ring. An oxidizing agent, such as hydrogen peroxide or periodic acid, is used to generate the electrophilic iodine species in situ.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinonitrile (1.0 eq) in a suitable solvent such as water or a mixture of acetic acid and water.[1][2]

-

Reagent Addition: To the stirred solution, add iodine (I₂) (1.0-1.2 eq) in portions.[1] The reaction mixture will become a dark suspension.

-

Initiation of Iodination: Slowly add hydrogen peroxide (30% aqueous solution, 0.3-1.2 eq) dropwise to the mixture.[1] The addition is exothermic, and the temperature should be monitored. The reaction is typically maintained at a temperature ranging from room temperature to 80-90°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate out of the solution. If necessary, adjust the pH to neutral or slightly basic with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by sodium bicarbonate.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-amino-5-iodonicotinonitrile as a solid.

Step 2: Synthesis of 2-Bromo-5-iodonicotinonitrile via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group into a halogen via a diazonium salt intermediate.[3][4] This transformation is catalyzed by copper(I) salts.[5]

Protocol:

-

Diazotization:

-

In a flask maintained at 0-5°C using an ice-salt bath, suspend 2-amino-5-iodonicotinonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in a minimal amount of water dropwise. The temperature must be strictly controlled to remain below 5°C to ensure the stability of the resulting diazonium salt.[6]

-

The formation of the diazonium salt is typically complete after stirring for 30-60 minutes at 0-5°C.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amounts) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

-

The reaction progress can be monitored by TLC or HPLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, the mixture is typically extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-5-iodonicotinonitrile.

-

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical mechanism initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[5]

Caption: Simplified mechanism of the Sandmeyer reaction.

The key steps are:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid.[6]

-

Single-Electron Transfer (SET): The copper(I) salt donates an electron to the diazonium salt, forming a diazenyl radical and a copper(II) species.[5]

-

Dediazoniation: The diazenyl radical rapidly loses a molecule of nitrogen gas to form an aryl radical.[5]

-

Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide, yielding the final aryl bromide product and regenerating the copper(I) catalyst.

Product Characterization Data

While experimental data for the novel compound 2-Bromo-5-iodonicotinonitrile is not extensively published, the following table provides expected and analogous data based on its structure and data from similar compounds.

| Property | 2-Amino-5-iodonicotinonitrile (Intermediate) | 2-Bromo-5-iodonicotinonitrile (Final Product) |

| Molecular Formula | C₆H₄IN₃ | C₆H₂BrIN₂ |

| Molecular Weight | 245.02 g/mol | 308.90 g/mol |

| Appearance | Expected to be a solid | Expected to be a solid |

| Melting Point | Not reported | Analogous 2-Bromo-5-iodobenzonitrile: 144-146 °C[7] |

| ¹H NMR (Expected) | Aromatic protons on the pyridine ring. | Aromatic protons on the pyridine ring. |

| ¹³C NMR (Expected) | Peaks corresponding to the nitrile carbon, and aromatic carbons. | Peaks corresponding to the nitrile carbon, and aromatic carbons, with shifts influenced by the halogens. |

| IR Spectroscopy (Expected) | Characteristic C≡N stretch (~2220-2240 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹). | Characteristic C≡N stretch (~2220-2240 cm⁻¹). |

Safety and Handling Precautions

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagent-Specific Hazards:

-

Iodine: Corrosive and can cause burns. Handle with care.

-

Hydrogen Peroxide: A strong oxidizer. Avoid contact with combustible materials.

-

Hydrobromic Acid: Highly corrosive and toxic. Handle with extreme care.

-

Sodium Nitrite: Toxic and an oxidizer.

-

Copper(I) Bromide: Harmful if swallowed or inhaled.

-

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[6]

Conclusion

The synthetic route detailed in this guide, commencing with 2-aminonicotinonitrile and proceeding through a regioselective iodination and a subsequent Sandmeyer reaction, presents a scientifically sound and practical approach for the preparation of 2-Bromo-5-iodonicotinonitrile. The utilization of well-established reactions provides a high probability of success and allows for adaptation and optimization. This versatile building block holds significant potential for the development of novel therapeutics and functional materials.

References

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

Wikipedia. Sandmeyer reaction. [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. [Link]

-

PrepChem.com. Preparation of 2-amino-5-iodotoluene. [Link]

-

Hassan, S. Z., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 2021. [Link]

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

- Google Patents.

-

Revue Roumaine de Chimie. THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. [Link]

- Google Patents.

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]

-

Accounts of Chemical Research. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

-

Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

-

Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

-

Frontiers in Chemistry. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

-

ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]

- Google Patents.

-

ResearchGate. Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH.... [Link]

-

ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]

-

PubChem. 2-Bromo-5-hydroxybenzonitrile. [Link]

- Google Patents.

-

Wikipedia. Diazonium compound. [Link]

-

DataPDF. The Diazotization of Heterocyclic Primary Amines. [Link]

-

PubChem. 5-Bromo-2-pentanone. [Link]

Sources

- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

2-Bromo-5-iodonicotinonitrile spectral data (NMR, IR, MS)

The following technical guide details the spectral and physicochemical characterization of 2-Bromo-5-iodonicotinonitrile (also referred to as 2-bromo-5-iodopyridine-3-carbonitrile).

This guide synthesizes theoretical principles with analog-derived experimental data to provide a robust reference for researchers utilizing this scaffold in heterobiaryl cross-coupling and medicinal chemistry (e.g., JAK/STAT pathway inhibitors).

Core Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary & Structural Logic

2-Bromo-5-iodonicotinonitrile is a highly functionalized pyridine intermediate characterized by three distinct reactive sites, enabling "orthogonal" chemical transformations. Its utility lies in the reactivity differential between the C2-Bromine, C5-Iodine, and C3-Nitrile groups.

-

C5-Iodine: The most labile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond energy compared to C-Br.

-

C2-Bromine: Activated by the adjacent ring nitrogen (alpha-position) and the electron-withdrawing nitrile group at C3, making it highly susceptible to Nucleophilic Aromatic Substitution (

) or secondary cross-coupling. -

C3-Nitrile: Provides electronic activation and serves as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic.

Spectral Characterization Data

Note: Due to the proprietary nature of this specific intermediate in high-value patent literature, spectral data below is derived from high-confidence analogs (2-bromo-5-iodopyridine and 2-bromo-5-iodobenzonitrile) and substituent chemical shift theory.

A. Mass Spectrometry (MS)

The mass spectrum provides the definitive identification fingerprint due to the unique isotopic abundance of Bromine and Iodine.

-

Molecular Formula:

-

Molecular Weight: ~308.90 g/mol

-

Ionization Mode: ESI+ or EI

| m/z Peak | Relative Intensity | Assignment | Interpretation |

| 308 | 100% | Base peak containing | |

| 310 | ~98% | The "M+2" peak confirms the presence of one Bromine atom (1:1 ratio). | |

| 181/183 | Variable | Loss of Iodine radical (127 amu). Retains Br pattern. | |

| 127 | High | Iodine cation (common in EI). |

Diagnostic Check: Look for the "doublet" molecular ion cluster at 308/310 with nearly equal intensity. If the ratio is 3:1, you have Chlorine; if 1:1, you have Bromine.

B. Proton NMR (

NMR)

The molecule possesses only two aromatic protons, located at positions 4 and 6. The nitrile group at C3 and the halogen at C5 create a distinct deshielding pattern.

-

Solvent:

(Recommended for solubility) or

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 8.95 - 9.05 | Doublet (d) | 1H | ~2.0 - 2.2 Hz | H-6 | Most deshielded due to proximity to Ring Nitrogen and Iodine. |

| 8.65 - 8.75 | Doublet (d) | 1H | ~2.0 - 2.2 Hz | H-4 | Deshielded by the adjacent Nitrile (C3) and Iodine (C5). |

Coupling Analysis: The two protons are meta to each other (separated by the C5-I carbon). This results in a characteristic small meta-coupling constant (

C. Carbon-13 NMR (

NMR)

-

Solvent:

| Shift ( | Carbon Type | Assignment | Notes |

| 150 - 155 | CH (Ar) | C-6 | Alpha to nitrogen; highly deshielded. |

| 146 - 148 | CH (Ar) | C-4 | Deshielded by CN and I. |

| 140 - 144 | Quaternary | C-2 | Attached to Bromine (Heavy atom effect). |

| 115 - 117 | Quaternary | -CN | Nitrile carbon characteristic range. |

| 112 - 115 | Quaternary | C-3 | Attached to Nitrile. |

| 92 - 96 | Quaternary | C-5 | Attached to Iodine. Diagnostic Upfield Shift due to the "Heavy Atom Effect" of Iodine. |

D. Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Functional Group |

| 2230 - 2240 | Stretching (Sharp, Med) | |

| 1550 - 1580 | Stretching | C=C / C=N (Pyridine Ring) |

| 600 - 800 | Stretching | C-Br and C-I halides |

Synthesis & Purification Protocol

The synthesis typically proceeds via the bromination of the hydroxy-precursor or the Sandmeyer reaction of the amino-precursor. The Sandmeyer route is detailed below as it is more common for generating the nitrile functionality.

Experimental Workflow

Precursor: 2-Amino-5-bromo-3-iodopyridine (See References [1, 2]).[1][2]

-

Diazotization:

-

Dissolve 2-amino-5-bromo-3-iodopyridine in acid (e.g.,

or glacial acetic acid). -

Cool to 0°C. Add

dropwise to form the diazonium salt.

-

-

Sandmeyer Displacement:

-

Prepare a solution of CuCN (Copper(I) cyanide) and KCN/NaCN in water/organic cosolvent.

-

Slowly add the cold diazonium solution to the CuCN mixture while maintaining pH ~6-7 (neutralization with carbonate may be required).

-

Caution: Evolution of

gas and potential HCN. Use a scrubber.

-

-

Work-up:

-

Extract with Ethyl Acetate (EtOAc).

-

Wash with brine. Dry over

.

-

-

Purification:

-

Column Chromatography: Silica gel.

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).

-

TLC Visualization: UV (254 nm). The product is less polar than the amino-precursor.

-

Figure 2: Synthetic pathway from the amino-pyridine precursor.

Quality Control & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (Iodine bonds are photosensitive).

-

Common Impurities:

-

De-iodinated byproduct: Check MS for mass 182/184.

-

Hydrolysis product: 2-Bromo-5-iodonicotinamide (IR shift of CN band to Amide C=O band ~1680 cm-1).

-

References

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine: International Journal of Simulation Systems, Science & Technology. Detailed protocol for the amino-precursor synthesis involving NBS bromination and Iodine/Periodic acid iodination.

-

2-Amino-5-bromo-3-iodopyridine Characterization: ResearchGate. Spectral data and yield optimization for the precursor scaffold.

-

Phosphorus Bromide Reagents in Synthesis:Manac Inc. Technical Notes.

, an alternative synthetic route. -

General Pyridine Spectral Data: ChemicalBook. Reference spectra for 2-bromo-5-iodopyridine analogs used for shift derivation.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodonicotinonitrile

Executive Summary

2-Bromo-5-iodonicotinonitrile is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents. Its unique substitution pattern offers three distinct points of diversity: the C5-iodide, the C2-bromide, and the C3-nitrile.

This guide provides a validated workflow for the chemoselective sequential functionalization of this scaffold. By exploiting the significant difference in bond dissociation energies (BDE) between C–I and C–Br, researchers can selectively functionalize the C5 position under mild conditions, followed by C2 functionalization under forcing conditions.

Key Technical Insight: The C3-cyano group plays a dual role. Electronically, it renders the pyridine ring highly electron-deficient, accelerating reductive elimination. Sterically, it hinders the C2 position, reinforcing the selectivity for the C5-iodide in the first coupling step.

Chemoselectivity & Mechanistic Rationale[1][2]

Success with this scaffold relies on understanding the reactivity hierarchy. The oxidative addition of Palladium(0) to the carbon-halogen bond is the rate-determining step for selectivity.

Reactivity Hierarchy

-

C5-Iodine (Primary Site):

-

Kinetics: Rapid oxidative addition due to weak C–I bond (~53 kcal/mol).

-

Environment: Sterically accessible.[1]

-

Strategy: Reacts at Room Temperature (RT) with standard catalysts.

-

-

C2-Bromine (Secondary Site):

-

Kinetics: Slower oxidative addition (C–Br bond ~68 kcal/mol).

-

Environment: Sterically hindered by the ortho-nitrile (C3-CN).

-

Activation: The adjacent pyridine nitrogen activates this position for oxidative addition relative to a phenyl bromide, but it remains significantly less reactive than the C5-iodide.

-

Strategy: Requires heat (>60°C) and often more active ligand systems.

-

Diagram 1: Chemoselectivity Map

The following diagram illustrates the electronic and steric landscape dictating the reaction order.

Figure 1: Reactivity map showing the preferential oxidative addition at C5-I over C2-Br, influenced by the C3-CN group.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling

Objective: Install the first aryl group at the 5-position without touching the 2-bromo or hydrolyzing the nitrile.

-

Reagents:

-

Substrate: 2-Bromo-5-iodonicotinonitrile (1.0 equiv)

-

Boronic Acid: Ar¹-B(OH)₂ (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Na₂CO₂ (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

-

-

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Note: Do not heat. Heating risks activating the C2-bromide.

-

-

Monitoring: Check via LCMS at 2 hours. Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Protocol B: C2-Selective Coupling (Sequential)

Objective: React the remaining 2-bromo position on the C5-substituted intermediate.

-

Reagents:

-

Substrate: 5-Aryl-2-bromonicotinonitrile (from Protocol A)

-

Boronic Acid: Ar²-B(OH)₂ (1.2 - 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates.

-

Base: K₃PO₄ (2.0 equiv, solid or aqueous)

-

Solvent: Toluene/Water (4:1) or DME/Water.

-

-

Step-by-Step Methodology:

-

Setup: Combine the C5-substituted intermediate, the second boronic acid, base, and catalyst.

-

Inertion: Purge thoroughly with inert gas.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Note: The C2-Br is sterically hindered by the C3-CN group. If conversion is low, switch to XPhos Pd G2, which is excellent for sterically hindered chlorides/bromides.

-

-

Workup: Standard aqueous workup.

-

Purification: Silica gel chromatography.

-

Diagram 2: Sequential Workflow

Figure 2: Operational workflow for the sequential functionalization of the dihalo-pyridine core.

Optimization & Troubleshooting (E-E-A-T)

Nitrile Hydrolysis (The "Hidden" Killer)

The C3-nitrile is electron-deficient and prone to hydrolysis to the primary amide (–CONH₂) under basic, aqueous, and heated conditions.

-

Symptom: LCMS shows a peak +18 mass units higher than the product.

-

Solution:

-

Use milder bases like K₃PO₄ instead of hydroxides or carbonates if heating is required.

-

Reduce water content (use 10:1 solvent:water ratio instead of 4:1).

-

Limit reaction time at >80°C.

-

Protodeboronation

Electron-poor boronic acids (e.g., 2-pyridyl, poly-fluorophenyl) often deborylate before coupling.

-

Solution: Use Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K) instead of free acids. These release the active species slowly, maintaining a low concentration that favors coupling over decomposition.

Catalyst Scavenging

For pharmaceutical applications, residual Palladium must be removed.

-

Protocol: Treat the final organic layer with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 2 hours at 40°C before final concentration.

Data Summary: Screening Conditions

| Variable | Condition A (Mild) | Condition B (Forcing) | Outcome on Scaffold |

| Temperature | 23°C (RT) | 90°C | RT favors C5-I; Heat activates C2-Br. |

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 | dppf is highly selective; XPhos overcomes steric bulk. |

| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | Carbonate is standard; Phosphate is better for sensitive nitriles. |

| Solvent | Dioxane/H₂O | Toluene/H₂O | Dioxane is general purpose; Toluene allows higher temps. |

References

-

Mechanistic Studies on Halopyridine Selectivity: Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of dihaloheterocycles. Journal of Organic Chemistry. [Link]

-

General Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Sequential Coupling Strategies: Lutz Ackermann, et al. (2009). Sustainable Synthetic Approaches via C-H Activation and Cross-Coupling. Chemical Science. [Link]

Sources

Application Note: Site-Selective Sonogashira Coupling of 2-Bromo-5-iodonicotinonitrile

Executive Summary: The "Linchpin" Strategy

2-Bromo-5-iodonicotinonitrile represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and complex heterocycles. Its utility stems from the orthogonal reactivity of its two halogen substituents. This guide details the protocol for achieving chemoselective Sonogashira cross-coupling at the C-5 position (Iodine) while leaving the C-2 position (Bromine) intact for subsequent functionalization (

Key Takeaway: Success relies on exploiting the significant Bond Dissociation Energy (BDE) differential between C–I and C–Br bonds, controlled strictly through temperature and catalyst loading.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7]

The Orthogonality Principle

The pyridine ring is electron-deficient, further deactivated by the nitrile group at C-3. This electronic landscape facilitates oxidative addition of Palladium(0) into the carbon-halogen bonds. However, the rate of this addition is governed by the bond strength.

-

C-5 (Iodine): Weaker bond (~213 kJ/mol).[1] Reacts rapidly at Room Temperature (RT).

-

C-2 (Bromine): Stronger bond (~285 kJ/mol).[1] Requires thermal activation (>60°C) or specialized bulky ligands to undergo oxidative addition.

Mechanism & Selectivity Visualization

The following diagram illustrates the competing pathways and the thermodynamic "gate" that ensures selectivity.

Figure 1: Kinetic selectivity map showing the preferential oxidative addition at C-5 under controlled conditions.

Experimental Protocols

Method A: Site-Selective C-5 Coupling (Room Temperature)

This protocol is designed to install an alkyne at the 5-position while preserving the 2-bromo moiety.

Reagents & Materials:

-

Substrate: 2-Bromo-5-iodonicotinonitrile (1.0 equiv)

-

Alkyne: Terminal alkyne (1.1 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (3-5 mol%) -

Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:3 ratio) or pure -

Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Workflow:

-

Deoxygenation (Critical): Sparge the solvent (

) with argon for 15-20 minutes. Oxygen promotes Glaser homocoupling of the alkyne, consuming reagents and complicating purification. -

Catalyst Charging: In a flame-dried Schlenk flask or sealed tube, add the substrate,

, and CuI. -

Solvent Addition: Add the degassed solvent system via syringe.

-

Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (20-25°C) .

-

Note: Do not heat. Heating triggers C-2 coupling.

-

-

Monitoring: Stir at RT for 2–6 hours. Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of starting material. Appearance of mono-coupled product.

-

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Sequential One-Pot Bis-Coupling

If the goal is to functionalize both positions with different alkynes, perform Method A, then elevate conditions for the second coupling.

-

Complete Method A (Verify consumption of iodide).

-

Add Second Alkyne: (1.5 equiv).

-

Thermal Activation: Heat the reaction mixture to 60-80°C .

-

Time: 12–24 hours. The electron-deficient nature of the pyridine ring at C-2 facilitates this second step once the thermal barrier is overcome.

Data Summary & Optimization Matrix

The following table summarizes the reactivity parameters and expected outcomes based on halide position.

| Parameter | C-5 Position (Iodine) | C-2 Position (Bromine) |

| Bond Dissociation Energy | ~213 kJ/mol (Weak) | ~285 kJ/mol (Strong) |

| Reactivity Order | Primary (Fastest) | Secondary (Slowest) |

| Optimal Temp | 20°C - 25°C | 60°C - 90°C |

| Catalyst Requirement | Standard Pd(PPh3)2Cl2 | May require bulky ligands (e.g., XPhos) if sluggish |

| Electronic Effect | Activated by Nitrile (EWG) | Strongly Activated for |

Troubleshooting & Self-Validation

Use this logic flow to validate your experimental setup.

Figure 2: Troubleshooting logic for common Sonogashira failure modes.

Safety & Handling

-

Cyanide Moiety: While the nitrile group is bonded, strong acids or metabolic cleavage can theoretically release cyanide. Handle waste streams as potentially cyanogenic.

-

Reaction Exotherm: Oxidative addition is exothermic. On scales >5g, ensure active cooling is available during alkyne addition.

-

Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

References

-

Chemoselectivity in Halopyridines

-

Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Sonogashira coupling of polyhalopyridines." Synthesis, 2006(22), 3883-3887. Link

-

-

Mechanism & BDE Data

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

-

-

Application in Kinase Inhibitors (Similar Scaffold)

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

-

-

Bond Dissociation Energies

-

Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link

-

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-5-iodonicotinonitrile

Introduction: The Strategic Value of 2-Bromo-5-iodonicotinonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 2-Bromo-5-iodonicotinonitrile stands out as a highly valuable heterocyclic scaffold. Its utility is rooted in the differential reactivity of its two halogen substituents, the C-I and C-Br bonds. This intrinsic electronic difference allows for programmed, site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these transformations, offering both mechanistic insights and field-proven laboratory protocols for researchers engaged in the synthesis of complex, substituted pyridine derivatives.

The ability to perform sequential cross-coupling reactions opens a pathway to construct highly decorated nicotinonitrile cores with precise control over the substitution pattern.[1] This step-wise approach is fundamental to building molecular complexity and is a key strategy in the efficient synthesis of novel chemical entities.

Mechanistic Cornerstone: The Palladium Catalytic Cycle and Regioselectivity

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[2] These transformations universally proceed through a well-established catalytic cycle involving a palladium(0) active species.[3][4] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, 2-bromo-5-iodonicotinonitrile), forming a Pd(II) intermediate.[5]

-

Transmetalation: The organic moiety from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide.[6][7]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.[5]

Sources

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. jmcct.com [jmcct.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Selective Cross-Coupling of 2-Bromo-5-iodonicotinonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Bromo-5-iodonicotinonitrile

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic functionalization of heteroaromatic scaffolds is of paramount importance. 2-Bromo-5-iodonicotinonitrile stands out as a highly versatile and valuable building block. Its utility stems from the presence of three distinct reactive sites: a nitrile group and two different halogen atoms (iodine and bromine) attached to a pyridine ring. This arrangement allows for a programmed, sequential approach to the synthesis of complex, polysubstituted nicotinonitrile derivatives.

The key to unlocking the synthetic potential of this molecule lies in the ability to perform cross-coupling reactions with high selectivity at one of the carbon-halogen bonds, leaving the other intact for subsequent transformations. This guide provides a detailed exploration of the principles and protocols governing the selective functionalization of 2-Bromo-5-iodonicotinonitrile, with a focus on palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions.

Mechanistic Principles of Selectivity

The ability to selectively functionalize either the C5-Iodo or the C2-Bromo position is rooted in the fundamental reactivity differences of carbon-halogen bonds in the context of palladium-catalyzed cross-coupling cycles. The generally accepted reactivity trend for halogens in the rate-determining oxidative addition step is:

C–I > C–Br > C–Cl > C–F

This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The weaker C–I bond undergoes oxidative addition to a low-valent palladium(0) catalyst at a significantly faster rate than the stronger C–Br bond.[1][2]

By carefully controlling reaction parameters, particularly temperature, one can exploit this kinetic difference to achieve high selectivity. Reactions targeting the C-I bond are typically run at or near room temperature, conditions under which the activation energy barrier for C-Br bond cleavage is not readily overcome.[1] Conversely, harsher conditions, such as elevated temperatures, can lead to the reaction of the less reactive C-Br bond, and in some cases, result in double-coupling products if not carefully controlled.[1]

The choice of palladium catalyst and supporting ligands can also influence selectivity, although for substrates with distinct halogens like iodine and bromine, the inherent reactivity difference is the dominant factor.[1][3]

Experimental Protocols: A Step-by-Step Guide

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[4]

Protocol 1: Selective Sonogashira Coupling at the C5-Iodo Position

The Sonogashira reaction is a robust method for forming C(sp²)–C(sp) bonds and is highly selective for aryl iodides over bromides.[1][5] This protocol details the coupling of 2-Bromo-5-iodonicotinonitrile with a terminal alkyne.

Objective: To synthesize 5-alkynyl-2-bromonicotinonitrile derivatives.

Materials:

-

2-Bromo-5-iodonicotinonitrile

-

Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)[6]

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

CuI (Copper(I) iodide)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous THF or DMF

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-iodonicotinonitrile (1.0 eq).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) and CuI (0.06 eq) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagents: Add anhydrous THF (or DMF) and the amine base (e.g., TEA, 3.0 eq). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-alkynyl-2-bromonicotinonitrile.

Causality and Trustworthiness Notes:

-

Temperature Control: Running the reaction at room temperature is crucial for selectivity.[1] Higher temperatures risk activating the C-Br bond.

-

Stoichiometry: Using a slight excess of the alkyne (1.1-1.2 eq) helps drive the reaction to completion while minimizing potential side reactions or the formation of di-alkynylated products.[1]

-

Copper Co-catalyst: The CuI co-catalyst is essential for the traditional Sonogashira mechanism, facilitating the formation of a copper(I) acetylide intermediate.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making an inert atmosphere mandatory for maintaining catalytic activity.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound.[7][8] Similar to the Sonogashira coupling, it shows excellent selectivity for the C-I bond under controlled conditions.

Objective: To synthesize 5-aryl/vinyl-2-bromonicotinonitrile derivatives.

Materials:

-

2-Bromo-5-iodonicotinonitrile

-

Aryl or Vinylboronic Acid or Ester (e.g., Phenylboronic acid)

-

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or Pd(PPh₃)₄

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2-Bromo-5-iodonicotinonitrile (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C). The optimal temperature may require screening but should be kept as low as possible to ensure selectivity.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-bromonicotinonitrile.

Causality and Trustworthiness Notes:

-

Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can significantly impact reaction rate and yield.

-

Catalyst Choice: Pd(dppf)Cl₂ is often a robust catalyst for Suzuki couplings of heteroaryl halides, offering good stability and activity.

-

Solvent Degassing: It is critical to degas the solvents (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) to remove dissolved oxygen, which can deactivate the palladium catalyst.

Sequential Functionalization: A Two-Step Strategy

The true power of 2-Bromo-5-iodonicotinonitrile lies in its capacity for sequential, site-selective reactions. The product from the initial selective coupling at the C5-iodo position, a 5-substituted-2-bromonicotinonitrile, serves as the substrate for a second cross-coupling reaction at the now-vacant C2-bromo position.

This second coupling step typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the more stable C-Br bond, further underscoring the orthogonal reactivity of the two halogen sites.

Data Summary and Comparison

The following table summarizes typical reaction parameters that leverage the differential reactivity of the C-I and C-Br bonds for selective cross-coupling.

| Parameter | Selective C5-Iodo Coupling | Subsequent C2-Bromo Coupling | Rationale for Difference |

| Reaction Temp. | Room Temperature to 60 °C | 80 °C to 120 °C | Higher energy is needed to cleave the stronger C-Br bond.[1][2] |

| Catalyst Loading | Typically 1-3 mol% | May require higher loading (3-5 mol%) | The C-Br bond is less reactive, potentially requiring more catalyst. |

| Ligand Choice | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines | More active ligands can facilitate the more difficult oxidative addition. |

| Base Strength | Mild to moderate (e.g., TEA, K₂CO₃) | Often stronger bases (e.g., Cs₂CO₃, K₃PO₄) | Can accelerate transmetalation and overall catalytic turnover. |

References

- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.

- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.

- Chemistry LibreTexts. (2020). 17.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.

- Wikipedia. (n.d.). Sonogashira coupling.

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022).

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6344-6359.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-iodonicotinonitrile

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-iodonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Given its dihalogenated and electronically distinct nature, achieving high yield and, critically, high selectivity can be challenging. This document provides in-depth, field-proven insights to navigate these complexities, moving beyond simple protocols to explain the fundamental principles governing success.

Introduction: The Challenge of Selectivity

2-Bromo-5-iodonicotinonitrile presents a classic challenge in cross-coupling chemistry: regioselectivity. The presence of two different halogens on a pyridine ring requires precise control over reaction conditions to target a specific site. Generally, the carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-bromine (C-Br) bond, making it the kinetically favored site for coupling.[1] However, steric hindrance, ligand effects, and the electronic influence of the pyridine nitrogen and nitrile group can complicate this inherent reactivity, leading to mixtures of mono-arylated products or undesired double arylation.

This guide will help you troubleshoot and optimize your reaction to selectively form the desired C-C bond.

Frequently Asked Questions (FAQs)

Q1: Which halogen should I expect to react first in a Suzuki coupling with 2-Bromo-5-iodonicotinonitrile?

A1: You should expect the iodine at the 5-position to react preferentially. The relative reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the order: I > Br > Cl.[1] This is due to the lower C-X bond dissociation energy for iodine compared to bromine. This intrinsic reactivity makes the C-I bond the primary target for selective mono-arylation under kinetically controlled conditions.

Q2: What are the most common side reactions I should be aware of?

A2: Besides the desired mono-arylation at the iodine, several side reactions can occur:

-

Double Arylation: Coupling at both the bromo and iodo positions. This is more likely with prolonged reaction times, higher temperatures, or a high catalyst loading.

-

Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[2]

-

Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water, effectively destroying the nucleophile. This can be caused by an overly strong base, excessive water, or prolonged heating at high temperatures.

-

Debromination/Deiodination: Reductive cleavage of the C-Br or C-I bond, replacing the halogen with a hydrogen atom.

-

Catalyst Decomposition: The formation of palladium black (inactive Pd metal) indicates catalyst decomposition, which can be caused by high temperatures or incompatible ligands.[3]

Q3: What role does the base play, and how do I choose the right one?

A3: The base is crucial for the transmetalation step of the catalytic cycle.[4][5] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][6]

-

Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.

-

Selection Criteria: The choice of base can significantly impact yield and selectivity. A moderately strong base like K₂CO₃ is often a good starting point. Stronger bases like Cs₂CO₃ can sometimes accelerate the reaction but may also increase the rate of side reactions like protodeboronation.[7] The base must be strong enough to facilitate transmetalation but not so aggressive that it degrades the starting materials or boronic acid.

Q4: Can the pyridine nitrogen interfere with the reaction?

A4: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can sometimes poison or inhibit the catalyst, slowing down the reaction.[2] The choice of ligand is key to mitigating this effect. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

Troubleshooting and Optimization Guide

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

If your reaction shows a significant amount of unreacted 2-Bromo-5-iodonicotinonitrile, consider the following causes and solutions.

-

Cause A: Inactive Catalyst

-

Scientific Rationale: The active catalyst in the Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[3] Similarly, the phosphine ligands can be oxidized.

-

Solutions:

-

Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This is the most common cause of failure. Use a "freeze-pump-thaw" cycle (3x) for best results, or bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

-

Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

-

Check Ligand Quality: Ensure your phosphine ligands have not been oxidized during storage. They should be stored under an inert atmosphere.

-

-

-

Cause B: Insufficiently Active Base or Poor Solubility

-

Scientific Rationale: The base must be involved in the transmetalation step. If it is not strong enough or is not sufficiently soluble in the reaction medium, this crucial step will be slow or non-existent.

-

Solutions:

-

Switch to a Stronger Base: If using a mild base like NaHCO₃, switch to K₂CO₃, K₃PO₄, or Cs₂CO₃.[7]

-

Ensure Fine Powder: Grind the base into a fine powder to maximize its surface area and improve reaction kinetics.

-

Add Water: In many solvent systems (like dioxane or THF), the addition of a small amount of water (e.g., 10% v/v) can help solubilize the inorganic base and accelerate the reaction.

-

-

-

Cause C: Low Reaction Temperature

-

Scientific Rationale: Like most chemical reactions, Suzuki couplings have an activation energy barrier. Insufficient thermal energy can lead to a sluggish reaction.

-

Solution:

-

Problem 2: Poor Selectivity (Reaction at Both Bromine and Iodine)

This is the central challenge with this substrate. If you are observing significant amounts of the di-substituted product, your conditions are too harsh or not selective enough.

-

Cause A: Ligand Choice

-

Scientific Rationale: The ligand plays a critical role in modulating the reactivity and steric environment of the palladium catalyst. For selective mono-coupling of dihalogenated heterocycles, the right ligand is paramount.[8] Electron-rich and sterically bulky ligands can increase the rate of reductive elimination, disfavoring a second oxidative addition.

-

Solutions:

-

Use Bulky Monodentate Ligands: Ligands like SPhos, XPhos, or RuPhos are often excellent choices for promoting selective mono-arylation. Their bulk can sterically disfavor the approach to the more hindered C-Br position after the first coupling has occurred.

-

Avoid Small, Bidentate Ligands: Ligands like dppf, while excellent for many reactions, can sometimes lead to lower selectivity in dihalo systems if the conditions are not carefully controlled.[8]

-

-

-

Cause B: High Temperature or Long Reaction Time

-

Scientific Rationale: While the C-I bond reacts faster, the C-Br bond will still react, especially under forcing conditions. Extended heating provides the necessary activation energy for the less reactive C-Br bond to undergo oxidative addition.

-

Solutions:

-

Lower the Temperature: Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period. This will favor the kinetically preferred C-I coupling.

-

Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed.

-

-

Problem 3: Significant Homocoupling of Boronic Acid

If you isolate a significant amount of biaryl product derived from your boronic acid, your reaction conditions are promoting this undesired pathway.

-

Cause A: Oxygen in the Reaction

-

Scientific Rationale: As mentioned, oxygen promotes the formation of Pd(II) species which can catalyze the homocoupling of boronic acids.[2]

-

Solution:

-

Improve Degassing Technique: This is the most critical factor. Ensure your inert atmosphere is maintained throughout the reaction.

-

-

-

Cause B: Boronic Acid Stoichiometry

-

Scientific Rationale: Using a large excess of boronic acid can increase the statistical probability of homocoupling.

-

Solution:

-

Use Stoichiometry Close to 1:1: Start with a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents). This is often sufficient to drive the reaction to completion without excessive side reactions.

-

-

Data Summary: Recommended Starting Conditions

For selective mono-arylation at the 5-iodo position of 2-Bromo-5-iodonicotinonitrile, the following table provides validated starting points for your optimization.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, often more reliable. Pd(OAc)₂ is cheaper but requires in-situ reduction. |

| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich monodentate ligands are crucial for selectivity and activity.[8] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Provides a good balance of reactivity without excessive boronic acid degradation.[7] |

| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) or Toluene / H₂O | Aprotic solvents with some water are standard. Water helps dissolve the base. |

| Temperature | 80-100 °C | A good starting point. Adjust based on reaction speed and selectivity.[3] |

| Boronic Acid | 1.1 - 1.2 equivalents | Minimizes homocoupling while ensuring complete consumption of the limiting reagent. |

Visualizing the Process

The Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the selective Suzuki coupling of 2-Bromo-5-iodonicotinonitrile.

Caption: The catalytic cycle for selective Suzuki coupling at the C-I position.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve common issues.

Caption: A decision tree for troubleshooting common Suzuki coupling problems.

Experimental Protocol: Selective Mono-arylation

This protocol provides a robust starting point for coupling an arylboronic acid to the 5-position of 2-Bromo-5-iodonicotinonitrile.

Materials:

-

2-Bromo-5-iodonicotinonitrile (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd₂(dba)₃ (0.015 eq, 1.5 mol%)

-

SPhos (0.033 eq, 3.3 mol%)

-

K₃PO₄, finely ground (3.0 eq)

-

1,4-Dioxane (solvent)

-

Deionized Water (co-solvent)

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-iodonicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the finely ground K₃PO₄ (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add 1,4-dioxane and water (e.g., in a 5:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.

-

Degassing: Bubble the inert gas through the stirred solution for 20-30 minutes to thoroughly degas the solvent mixture.

-

Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Quickly add the catalyst and ligand solids to the reaction flask under a positive flow of inert gas.

-

Reaction: Seal the flask and place it in a preheated oil bath at 90 °C. Stir vigorously.

-

Monitoring (Self-Validation): After 1 hour, and every subsequent hour, take a small aliquot (~0.1 mL) from the reaction. Quench it with 1 mL of water and extract with 1 mL of ethyl acetate. Analyze the organic layer by TLC or LC-MS to monitor the consumption of starting material and the formation of the product. Stop the reaction when the starting material is consumed to prevent the formation of the di-substituted byproduct.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-2-bromonicotinonitrile product.

References

- Optimizing Suzuki Coupling Reactions. CovaSyn.

- (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.

- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.

- Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. Benchchem.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

- Suzuki Coupling: Mechanism & Examples. NROChemistry.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- The Suzuki Reaction. Chem 115 Myers.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

- Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Technical Support Center: Optimizing Yields in 2-Bromo-5-iodonicotinonitrile Reactions

Welcome to the technical support center for 2-Bromo-5-iodonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer field-proven protocols to help you maximize your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with 2-Bromo-5-iodonicotinonitrile.

Q1: I'm attempting a selective Suzuki coupling at the 5-position (C-I), but I'm observing significant coupling at the 2-position (C-Br) as well. How can I enhance selectivity?

A: This is a classic challenge of chemoselectivity. The Carbon-Iodine (C-I) bond is inherently more reactive than the Carbon-Bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1][2] To exploit this, you must carefully control your reaction conditions. Key strategies include:

-

Use a mild catalyst system: Catalysts with lower reactivity, such as Pd(PPh₃)₄, are often more selective.

-

Lower the reaction temperature: Running the reaction at room temperature or slightly above can often provide the kinetic control needed to favor C-I bond activation.

-

Choose the right base: A weaker base, such as K₂CO₃ or Cs₂CO₃, is generally preferred for selective couplings.

Q2: My overall reaction yield is consistently low, even when following established literature procedures. What are the most probable causes?

A: Low yields in palladium-catalyzed cross-couplings can stem from several factors.[3] The most common culprits include:

-

Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.

-

Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh, high-purity reagents whenever possible.

-

Suboptimal Reaction Parameters: Factors such as solvent choice, base strength, and temperature can have a dramatic impact on yield.[4] A systematic optimization may be necessary for your specific substrate combination.

Q3: I am seeing a significant amount of homocoupling of my boronic acid. How can this side reaction be minimized?

A: Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5] To suppress it:

-

Rigorous Degassing: The most critical step is to exclude oxygen from your reaction. Use a robust degassing method like the freeze-pump-thaw technique or sparging with an inert gas.[5]

-

Slow Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling pathway.[6]

-

Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which may require an in-situ reduction step that can be complex.

Q4: Post-reaction, I'm struggling to remove residual palladium from my product. What are the most effective purification strategies?

A: Removing trace amounts of palladium is crucial, especially in pharmaceutical applications.[7] While standard column chromatography can be effective, it is not always sufficient.[8] Consider these methods:

-

Metal Scavengers: There are numerous commercially available silica-based or polymer-supported scavengers with functional groups (e.g., thiols, amines) that chelate palladium. Stirring the crude product solution with a scavenger for a few hours followed by filtration can significantly reduce palladium levels.[9]

-

Activated Carbon Treatment: Treatment with activated carbon can also effectively adsorb residual palladium.

-

Crystallization: If your product is crystalline, recrystallization can be a highly effective method for removing metal impurities, which tend to remain in the mother liquor.[7]

Q5: What is the optimal solvent for cross-coupling reactions with 2-Bromo-5-iodonicotinonitrile?

A: The ideal solvent is highly dependent on the specific reaction (e.g., Suzuki, Sonogashira, Heck) and the coupling partners. Common choices include:

-

Toluene or Dioxane: These are excellent general-purpose solvents for many Suzuki and Stille couplings. They are often used with an aqueous base solution.

-

DMF or THF: These polar aprotic solvents are also widely used, particularly in Sonogashira and Heck reactions.[1][10]

-

Solvent Mixtures: Sometimes, a mixture of solvents, such as dioxane/water or toluene/ethanol, can provide the optimal balance of solubility and reactivity.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Achieving High Selectivity in Monofunctionalization

A primary synthetic utility of 2-Bromo-5-iodonicotinonitrile is its capacity for sequential, selective cross-coupling. Achieving exclusive reaction at the C-I bond is paramount.

Problem: Your reaction produces a mixture of the desired 5-substituted product, the undesired 2-substituted product, and the 2,5-disubstituted product.

Root Cause Analysis: The lack of selectivity indicates that the energy barrier for the oxidative addition of the palladium catalyst into the C-Br bond is being overcome. This is often due to overly harsh reaction conditions.

Caption: Workflow for diagnosing low reaction yields.

Solutions & Causality:

| Parameter | Recommendation | Rationale |

| Atmosphere Control | Use Schlenk line techniques. Degas solvents thoroughly by sparging with argon for 30-60 minutes or by using 3-4 freeze-pump-thaw cycles. | Oxygen causes the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species and palladium black, effectively killing the catalytic cycle. [1] |

| Reagent Quality | Use fresh boronic acid or boronate ester. If possible, check the purity by NMR before use. Ensure the base is anhydrous if the reaction is run under anhydrous conditions. | Boronic acids are susceptible to protodeboronation (hydrolysis back to the arene), especially if they are old or have been stored improperly. This reduces the effective concentration of your nucleophile. |

| Catalyst Loading | If the reaction is clean but incomplete, consider increasing the catalyst loading from 1-2 mol% to 5 mol%. | For some challenging couplings, a higher catalyst concentration is needed to achieve a reasonable reaction rate and drive the reaction to completion. [11] |

| Solvent Choice | Ensure all starting materials are fully soluble in the chosen solvent at the reaction temperature. | Poor solubility can lead to mass transfer limitations, where the reaction rate is limited by how quickly the reagents can get to the catalyst, not by the intrinsic kinetics. [11] |

Part 3: Detailed Experimental Protocol

Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol provides a reliable starting point for the selective coupling of an arylboronic acid at the 5-position of 2-Bromo-5-iodonicotinonitrile.

Materials:

-

2-Bromo-5-iodonicotinonitrile (1.0 equiv)

-

Arylboronic Acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-iodonicotinonitrile, the arylboronic acid, and potassium carbonate.

-

Seal the flask with a septum, and evacuate and backfill with argon three times. [12]3. Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

-

Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Stir the reaction mixture at room temperature (25°C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-Bromo-5-aryl-nicotinonitrile.

References

-

Batey, R. A., et al. (2002). Org. Lett., 4(9), 1411–1414.* [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Garrett, C. E., et al. (2021). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

-

Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

-

Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Chinthakindi, P. K., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Senczyna, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2015). How can I remove palladium Pd catalyst easily?[Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Senczyna, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

-

Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

-

National Library of Medicine. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

-

National Library of Medicine. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

-

National Library of Medicine. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. arborassays.com [arborassays.com]

- 8. researchgate.net [researchgate.net]

- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. jmcct.com [jmcct.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 2-Bromo-5-iodonicotinonitrile Purification

The following guide serves as a specialized Technical Support Center for the purification of 2-Bromo-5-iodonicotinonitrile (CAS: 1260810-88-5). This document is structured to address the specific physicochemical challenges posed by the electron-deficient pyridine core and the lability of the carbon-iodine bond.

Product Code: 2B5I-NN Chemical Family: Halogenated Cyanopyridines Support Level: Tier 3 (Senior Application Scientist)

Triage: Initial Assessment of Crude Reaction Mixture

Before selecting a purification strategy, characterize your crude mixture. The presence of specific impurities dictates the workflow.

| Observation | Likely Impurity/Issue | Recommended Action |

| Solid precipitates during workup | Succinimide (if NIS used) or inorganic salts | Protocol A: Aqueous/Organic Wash |

| Yellow/Brown discoloration | Free Iodine ( | Protocol B: Thiosulfate Scavenging |

| Co-elution on TLC | Starting Material (2-Bromonicotinonitrile) | Protocol C: Recrystallization |

| New Polar Spot (Low | Hydrolysis product (Amide) | Protocol D: Silica Chromatography |

Purification Decision Matrix

Use the following logic flow to determine the optimal purification route.

Figure 1: Decision matrix for selecting purification methodology based on crude purity and reagent history.

Detailed Troubleshooting Protocols

Protocol A: Removal of Succinimide (The "Crash" Method)

If you synthesized the target via iodination of 2-bromonicotinonitrile using

The Issue: Succinimide often co-crystallizes with the product if not removed early. The Fix:

-

Dissolve the crude residue in Chloroform (

) or Dichloromethane (DCM) . Note: Avoid EtOAc initially as succinimide has partial solubility in it. -

Precipitate the succinimide by adding cold water.[1]

-

Filter the mixture if a solid crashes out (this is mostly succinimide).[1]

-

Wash the organic filtrate with water (

) to remove residual dissolved succinimide.